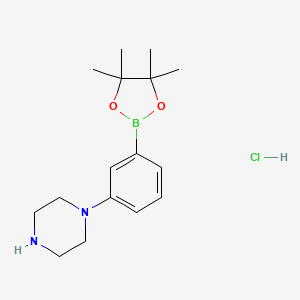

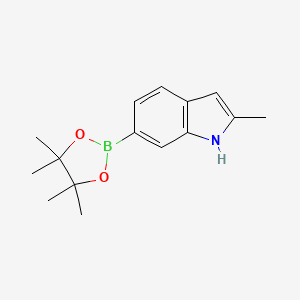

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95%

Descripción general

Descripción

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% (2M6TMDI-95%) is a synthetic organic compound used in a variety of scientific research applications. It is a boron-containing heterocyclic compound, and is structurally related to indole, a compound found in many natural products. 2M6TMDI-95% has been used in studies of cell metabolism and in the synthesis of other compounds. It has also been used in studies of molecular recognition and in the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds have been synthesized and characterized in several studies to understand their structural and vibrational properties. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. Their work involved DFT calculations to compare spectroscopic data and molecular structures, providing insights into the conformational analysis and vibrational properties of these compounds (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).

Fluorescent Probes

Compounds containing the 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole moiety have been explored for their potential as fluorescent probes. Shen You-min (2014) synthesized a novel near-infrared fluorescence probe by reacting 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde with 1,2,3,3-tetramethyl-3H-indolium iodide. The resulting compound exhibited fluorescence properties, making it a candidate for bioimaging and analytical applications (Shen You-min, 2014).

Chemical Reactions and Derivatives

The reactivity of indole derivatives, including those similar to 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has been studied in various chemical reactions. R. Acheson et al. (1972) investigated the reactions of indoles with dimethyl acetylenedicarboxylate, leading to a range of products and showcasing the chemical versatility of indole compounds. Such studies contribute to the development of new synthetic pathways and the discovery of novel indole-based compounds with potential applications in materials science and pharmaceuticals (R. Acheson, J. Bridson, T. Cecil, & A. Hands, 1972).

Antioxidant and Cytotoxicity Properties

The bioactivity of indole derivatives, including potential antioxidant and cytotoxic effects, is another area of research. T. B. Goh et al. (2015) prepared various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction and investigated their in vitro antioxidant and cytotoxicity properties. Such studies are crucial for understanding the biological activities of indole derivatives and their potential therapeutic applications (T. B. Goh, R. Koh, M. Yam, M. E. Azhar, M. Mordi, & S. Mansor, 2015).

Propiedades

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWUCBEARZUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.